molecular formula C14H13NO4 B14047874 8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid

8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid

Cat. No.: B14047874
M. Wt: 259.26 g/mol
InChI Key: SOTUJKYMILWJQZ-UHFFFAOYSA-N
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Description

8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid is a complex organic compound with a unique structure that combines elements of benzo, cyclohepta, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of dichloromethane as a solvent and various reagents to facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid stands out due to its unique combination of benzo, cyclohepta, and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

12-methoxy-3-oxa-4-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-18-9-5-6-10-8(7-9)3-2-4-11-12(14(16)17)15-19-13(10)11/h5-7H,2-4H2,1H3,(H,16,17)

InChI Key

SOTUJKYMILWJQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CCC2)C(=NO3)C(=O)O

Origin of Product

United States

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